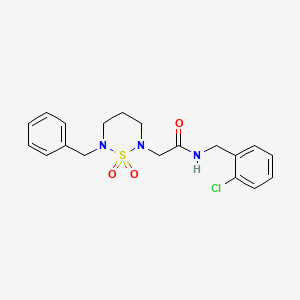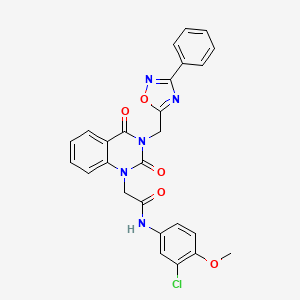![molecular formula C20H19ClN6O2 B11282066 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11282066.png)
N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorinated and methoxylated phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the chlorinated and methoxylated phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents and methoxylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-CHLORO-4-METHOXYPHENYL)-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
- 3-CHLORO-4-METHYLPHENYL ISOCYANATE
Uniqueness
N4-(3-CHLORO-4-METHOXYPHENYL)-N6-(3-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its unique pyrazolo[3,4-d]pyrimidine core and the specific substitution pattern of chlorinated and methoxylated phenyl groups
Properties
Molecular Formula |
C20H19ClN6O2 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
4-N-(3-chloro-4-methoxyphenyl)-6-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C20H19ClN6O2/c1-27-19-15(11-22-27)18(23-13-7-8-17(29-3)16(21)10-13)25-20(26-19)24-12-5-4-6-14(9-12)28-2/h4-11H,1-3H3,(H2,23,24,25,26) |
InChI Key |
LHHNIEOSDPDFIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11281995.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B11281997.png)
![2-[(2-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11282001.png)

![N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11282008.png)
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11282016.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B11282021.png)

![5-(4-Methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11282031.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11282034.png)

![N-(4-methoxyphenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11282040.png)
![(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B11282049.png)
